molecular formula C16H15N3O3S B2969218 4-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851979-70-9

4-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No. B2969218
CAS RN: 851979-70-9
M. Wt: 329.37
InChI Key: MWQWYUKMSLGLFF-UHFFFAOYSA-N
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Description

Benzothiazole derivatives, such as the one you’re asking about, are a class of compounds that have been studied for their potential biological activities . They are typically synthesized by reacting amines with aldehydes or ketones .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with aldehydes or ketones . For example, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using various analytical, physical, and spectroscopic methods, including FT-IR, UV-Vis, 1H and 13C NMR, and MS .


Chemical Reactions Analysis

The chemical reactions involving these compounds often involve chelation with bivalent metal chlorides in a 1:2 (M:L) ratio .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using various methods, including density functional theory .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Derivatives : Compounds structurally related to 4-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide have been synthesized for various biological activities. For example, novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives have shown promising analgesic and antiproliferative activities (Vijaya Raj et al., 2007).
  • Antimicrobial Properties : Some derivatives have been created to target antimicrobial applications. For instance, new pyridine derivatives incorporating benzothiazole structures exhibited variable and modest activity against bacteria and fungi (Patel et al., 2011).

Chemical and Physical Properties

  • Fluorescent Probes : Benzothiazole derivatives, closely related to the compound , have been utilized in developing fluorescent probes for sensing pH and metal cations. These compounds showed high sensitivity to pH changes and selectivity in metal cations detection (Tanaka et al., 2001).

Potential Therapeutic Applications

  • Anticancer Activity : Some derivatives have been explored for their antitumor properties. For instance, a study on 4-thiazolidinones containing the benzothiazole moiety revealed anticancer activity on various cancer cell lines, indicating potential therapeutic applications (Havrylyuk et al., 2010).
  • Apoptosis Induction : Benzothiazole derivatives have been studied for their ability to induce apoptosis in human leukemia cells, suggesting potential use in cancer treatment (Repický et al., 2009).

Antioxidant and Enzyme Inhibition

  • Antioxidant and α-Glucosidase Inhibitory Activities : Methoxy-substituted benzohydrazide derivatives have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities, suggesting a role in metabolic disorders (Prachumrat et al., 2018).

Industrial and Chemical Applications

  • Tubulin Polymerization Inhibition : Certain benzothiazole derivatives have been identified as tubulin polymerization inhibitors, showing promise as antiproliferative agents against human cancer cells (Minegishi et al., 2015).

Future Directions

The future directions in the research of benzothiazole derivatives could involve the development of novel and efficient drugs, given their potential biological activities . Further studies could also focus on improving the synthesis process and exploring other potential applications .

properties

IUPAC Name

4-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-21-11-5-3-10(4-6-11)15(20)18-19-16-17-13-8-7-12(22-2)9-14(13)23-16/h3-9H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQWYUKMSLGLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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